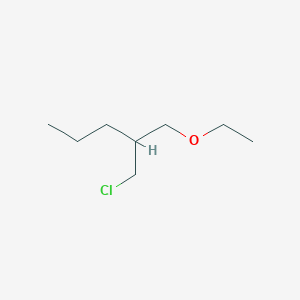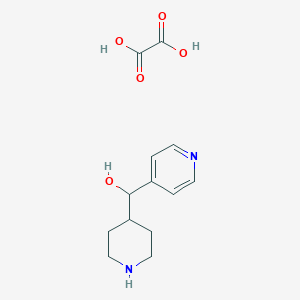![molecular formula C12H17BrClNS B13239134 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13239134.png)
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClNS. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexan-1-amine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4-bromothiophenol with cyclohexanone in the presence of a suitable base to form the intermediate 4-[(4-Bromophenyl)sulfanyl]cyclohexanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological effects by participating in redox reactions and forming covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
- 4-[(4-Bromophenyl)thio]cyclohexan-1-amine
- 4-[(4-Bromophenyl)amino]cyclohexan-1-amine
Uniqueness
4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H17BrClNS |
|---|---|
Poids moléculaire |
322.69 g/mol |
Nom IUPAC |
4-(4-bromophenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16BrNS.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H |
Clé InChI |
HSCWYWPTJSXZLP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)SC2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


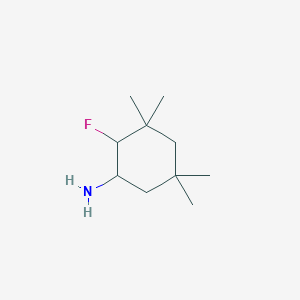
![2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)

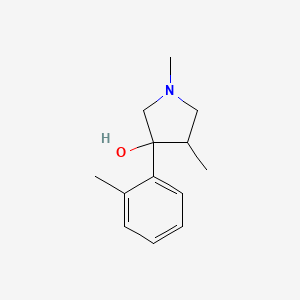
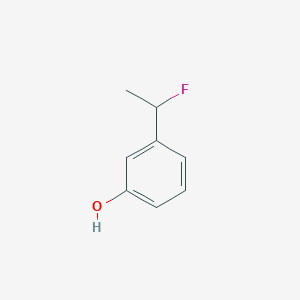
![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate](/img/structure/B13239088.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B13239099.png)
![2-[(Azetidin-3-yl)(phenyl)methyl]-2H-1,2,3-triazole](/img/structure/B13239106.png)
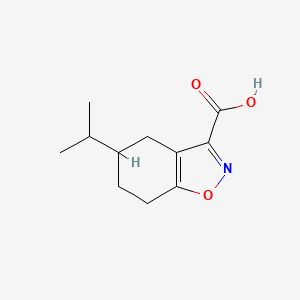
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13239111.png)

